molecular formula C6H13Cl2N3 B2847957 methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride CAS No. 1909327-84-9

methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride

Cat. No.: B2847957
CAS No.: 1909327-84-9
M. Wt: 198.09
InChI Key: ODSNHYQJSOINHB-UHFFFAOYSA-N
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Description

Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound has shown potential in various scientific research applications, including medicinal chemistry, due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Hydrazine Coupling Reaction: One common synthetic route involves the reaction of 3-methyl-1H-pyrazol-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the target compound.

  • Reduction of Pyrazole Derivatives: Another method involves the reduction of 3-methyl-1H-pyrazol-4-carbaldehyde derivatives using lithium aluminum hydride (LiAlH4) to produce the corresponding amine.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts, such as palladium on carbon (Pd/C), can enhance the efficiency of the reduction reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its amine form.

  • Substitution: Substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyrazole-4-carboxylic acids and their derivatives.

  • Reduction Products: Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine.

  • Substitution Products: Substituted pyrazoles with different functional groups.

Scientific Research Applications

Chemistry: Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: It has shown promise in medicinal chemistry, with research exploring its use as a lead compound for drug development. Industry: The compound is used in the synthesis of various agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • Methyl(3-methyl-1H-pyrazol-4-yl)acrylate: A related compound with an acrylate group instead of an amine group.

  • 1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Another pyrazole derivative with a ketone functional group.

Uniqueness: Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is unique due to its amine functionality, which imparts different chemical and biological properties compared to its acrylate and ketone counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5-6(3-7-2)4-8-9-5;;/h4,7H,3H2,1-2H3,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSNHYQJSOINHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909327-84-9
Record name methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
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